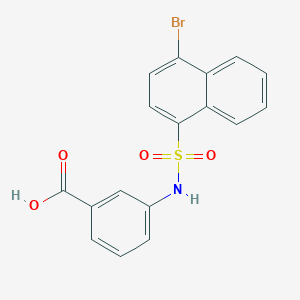
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide, also known as DBHBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBHBS is a sulfonamide derivative that contains two bromine atoms and a hydroxyethyl group, making it a versatile compound for various applications.
Wirkmechanismus
The mechanism of action of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes that play a crucial role in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase by this compound can lead to the disruption of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase with high potency and selectivity. In vivo studies have shown that this compound can reduce the growth of cancer cells and exhibit antibacterial and anti-inflammatory activity. This compound has also been shown to exhibit potent analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and limited selectivity for certain enzymes. Careful consideration should be taken when using this compound in lab experiments to ensure its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, this compound can be utilized to develop new functional materials with unique properties and applications. Further research on this compound can lead to the discovery of new compounds with potential therapeutic and industrial applications.
Synthesemethoden
The synthesis of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with chloroacetic acid, followed by the reaction with sodium hydroxide to obtain the final product. This method has been widely used to synthesize this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, this compound has been used as a tool to study enzyme inhibition and protein-ligand interactions. In materials science, this compound has been utilized to prepare functional materials such as sensors, catalysts, and polymers.
Eigenschaften
Molekularformel |
C8H9Br2NO3S |
|---|---|
Molekulargewicht |
359.04 g/mol |
IUPAC-Name |
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO3S/c9-6-1-2-7(10)8(5-6)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2 |
InChI-Schlüssel |
BVOMWZBESACPEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
Kanonische SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)



